Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-
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Overview
Description
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- is an organosulfur compound with a molecular formula of C12H19N3OS. This compound is part of the broader class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of anilines with carbon disulfide (CS2) in the presence of a base. For the specific compound Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-, the synthetic route would involve the reaction of 4-[3-(dimethylamino)propoxy]-3-fluoroaniline with CS2 under controlled conditions .
Industrial Production Methods
On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity thiourea derivatives .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: It can be reduced to form corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include thiourea dioxide, amines, and substituted thiourea derivatives, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of photographic films, dyes, elastomers, and textiles.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes . The interaction with these enzymes can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- include:
- Thioacetazone
- Enzalutamide
- Thiocarlide
Uniqueness
What sets Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- apart from these similar compounds is its unique structural features, such as the presence of the dimethylamino group and the fluorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
832098-82-5 |
---|---|
Molecular Formula |
C12H18FN3OS |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C12H18FN3OS/c1-16(2)6-3-7-17-11-5-4-9(8-10(11)13)15-12(14)18/h4-5,8H,3,6-7H2,1-2H3,(H3,14,15,18) |
InChI Key |
REGXQKZELSEIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)NC(=S)N)F |
Origin of Product |
United States |
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